molecular formula C11H9FN2O2S B176825 Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate CAS No. 127918-93-8

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B176825
CAS No.: 127918-93-8
M. Wt: 252.27 g/mol
InChI Key: QSCPWUQGLBXOJB-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an amino group, a fluorophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoroaniline with carbon disulfide and methyl chloroacetate in the presence of a base, followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitro derivatives of the thiazole compound.

    Reduction: Alcohol derivatives of the thiazole compound.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-amino-5-(3-bromophenyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-amino-5-(3-methylphenyl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets.

Properties

IUPAC Name

methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCPWUQGLBXOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382508
Record name methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127918-93-8
Record name methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

prepared by reaction of 3-chloro-3-(3-fluoro-phenyl)-2-oxo-propionic acid methyl ester with thiourea. LC-MS: tR=0.78 min; [M+H]+=252.9.
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